Spectroscopic Characterization of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline: A Predictive and Methodological Guide
Spectroscopic Characterization of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline: A Predictive and Methodological Guide
This technical guide provides a detailed analysis of the anticipated spectroscopic data for the novel compound 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline. In the absence of direct experimental data in the public domain, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, we present a comprehensive, albeit theoretical, characterization to aid in the identification and structural elucidation of this compound.
The structural integrity of a novel chemical entity is the bedrock of all subsequent pharmacological and toxicological evaluation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process.[1] This guide will not only predict the spectral features of the title compound but will also provide standardized, field-proven protocols for data acquisition, ensuring the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are upheld.
Molecular Structure and Predicted Spectroscopic Highlights
The structure of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline combines a quinoxaline heterocycle with a 3-(trifluoromethyl)phenylthio substituent. The quinoxaline core is a key pharmacophore in numerous bioactive compounds.[2] The trifluoromethyl group is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The thioether linkage provides a flexible connection between these two key moieties.
A preliminary analysis suggests the following key spectroscopic features:
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¹H NMR: A complex aromatic region with distinct signals for the quinoxaline and the trifluoromethyl-substituted phenyl rings.
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¹³C NMR: Characteristic signals for the carbons of the quinoxaline ring, with the carbon bearing the trifluoromethyl group appearing as a quartet.
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IR Spectroscopy: Vibrational bands corresponding to C=N stretching in the quinoxaline ring, C-S stretching of the thioether, and strong C-F stretching from the trifluoromethyl group.
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Mass Spectrometry: A clear molecular ion peak and predictable fragmentation patterns involving the cleavage of the C-S bond and fragmentation of the quinoxaline ring.
The following sections will delve into a detailed, predictive analysis for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] For 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring and the 3-(trifluoromethyl)phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline nitrogen atoms and the trifluoromethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.6 | s | H-3 | The proton on the pyrazine ring of the quinoxaline is highly deshielded.[2] |
| ~8.1-7.9 | m | H-5, H-8 | Protons on the benzo part of the quinoxaline ring, appearing as a multiplet. |
| ~7.8-7.6 | m | H-6, H-7 | Protons on the benzo part of the quinoxaline ring, appearing as a multiplet. |
| ~7.8-7.7 | m | Protons on the trifluoromethylphenyl ring | Aromatic protons on the substituted phenyl ring will appear as a complex multiplet.[3] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a map of the carbon skeleton. The presence of the trifluoromethyl group will result in through-bond coupling to the carbon it is attached to, appearing as a quartet.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 | C-2 | Carbon attached to the sulfur atom, expected to be deshielded. |
| ~145 | C-3 | Carbon of the pyrazine ring.[4] |
| ~142 | C-8a, C-4a | Quaternary carbons of the quinoxaline ring.[4] |
| ~132 (q) | -CF₃ | Carbon of the trifluoromethyl group, appearing as a quartet due to C-F coupling.[1] |
| ~131-128 | Aromatic CH | Carbons of the benzo and phenyl rings.[3][4] |
| ~129 | Quaternary C | Quaternary carbons of the phenyl ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]
Sample Preparation:
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Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
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Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
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Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
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Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1 second.
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Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
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Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
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Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Predicted IR Absorption Bands
The IR spectrum of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline is expected to show a number of characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3100-3000 | C-H stretch | Aromatic | Characteristic for C-H bonds in aromatic rings.[6] |
| ~1620 | C=N stretch | Quinoxaline ring | A characteristic stretching frequency for the C=N bonds within the pyrazine ring.[7] |
| ~1580, 1480 | C=C stretch | Aromatic rings | Skeletal vibrations of the aromatic rings.[6] |
| 1350-1100 | C-F stretch | Trifluoromethyl | Strong, characteristic absorptions for C-F bonds. |
| ~1100-1000 | C-S stretch | Thioether | Generally a weak to medium intensity band. |
| 900-650 | C-H bend | Aromatic (out-of-plane) | Bending vibrations that can be indicative of the substitution pattern.[6] |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[8]
Predicted Mass Spectrum
For 2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoxaline (Molecular Formula: C₁₅H₉F₃N₂S), the expected monoisotopic mass is approximately 318.05 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 318 | [M]⁺ | Molecular ion |
| 177 | [C₇H₄F₃S]⁺ | Cleavage of the C-S bond, formation of the 3-(trifluoromethyl)thiophenyl radical cation. |
| 141 | [C₈H₅N₂]⁺ | Cleavage of the C-S bond, formation of the quinoxalinyl radical. |
| 130 | [C₈H₆N₂]⁺ | Quinoxaline cation.[9] |
| 103 | [C₇H₅N]⁺ | Loss of HCN from the quinoxaline ring fragment.[10] |
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of small organic molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Conditions:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific instrument.
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoxaline [webbook.nist.gov]
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